Studies have investigated benzoic acid ester derivatives, including those incorporating the 2-(3-fluorophenyl)benzoic acid motif, as potent and selective PDE4 inhibitors. [] These compounds demonstrated promising in vitro and in vivo activity in preclinical models of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). [] This research suggests that further exploration of this chemical space could lead to new therapies for inflammatory respiratory conditions.
Scaffold modification based on known MDM2-p53 inhibitors led to novel spiro-oxindole compounds incorporating the 2-(3-fluorophenyl)benzoic acid structure, showing high selectivity and in vivo efficacy in a xenograft cancer model. [] This finding demonstrates the potential of this chemical scaffold in developing novel anticancer therapies targeting the MDM2-p53 interaction.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6